

# Benchmarking Naphthalan's Bioactivity Against Known Anti-Psoriatic Drugs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Naphthalan**

Cat. No.: **B1208902**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of **Naphthalan** with established anti-psoriatic drugs. The information is compiled from various clinical and preclinical studies to offer an objective overview for research and development purposes.

## Comparative Efficacy of Naphthalan and Other Anti-Psoriatic Drugs

The following tables summarize the efficacy of **Naphthalan** and a range of topical and systemic anti-psoriatic drugs, based on the Psoriasis Area and Severity Index (PASI) scores. It is important to note that the data presented here are from separate studies and do not represent direct head-to-head comparisons unless otherwise specified.

### Table 1.1: Efficacy of Topical Treatments for Psoriasis

| Treatment                               | Efficacy Measure          | Result                                        | Study Duration |
|-----------------------------------------|---------------------------|-----------------------------------------------|----------------|
| Naphthalan Oil                          | Mean PASI Score Reduction | From 23.1 ± 7.5 to 7.95 ± 4.08[1][2][3]       | 3 weeks        |
| Naphthalan (Non-aromatic)               | PASI Improvement          | 50-93% improvement in 9 out of 15 patients[4] | 3 weeks        |
| Topical Corticosteroids (Potent)        | PASI 75 Response          | 46-56% of patients                            | Not specified  |
| Topical Corticosteroids (Very Potent)   | PASI 75 Response          | 68-89% of patients[5]                         | Not specified  |
| Calcipotriol/Betamethasone Dipropionate | Mean PASI Reduction       | ~73.2%[6]                                     | 8 weeks        |
| Calcipotriol                            | Mean PASI Reduction       | ~48.8%[6]                                     | 8 weeks        |

**Table 1.2: Efficacy of Systemic Treatments for Psoriasis (Biologics)**

| Drug (Target)          | Efficacy Measure                           | Result                 | Study Duration |
|------------------------|--------------------------------------------|------------------------|----------------|
| Adalimumab (TNF-alpha) | PASI 75 Response                           | ~71% of patients[7]    | 16 weeks       |
| PASI 90 Response       | ~59% of patients (sustained responders)[8] | >3 years               |                |
| PASI 100 Response      | ~33% of patients (sustained responders)[8] | >3 years               |                |
| Ustekinumab (IL-12/23) | PASI 75 Response                           | 66-76% of patients[9]  | 12 weeks       |
| PASI 90 Response       | 42% (45mg) and 37% (90mg) of patients[10]  | 12 weeks               |                |
| Secukinumab (IL-17A)   | PASI 90 Response                           | ~76% of patients[11]   | 52 weeks       |
| PASI 100 Response      | ~46% of patients[11]                       | 52 weeks               |                |
| Ixekizumab (IL-17A)    | PASI 90 Response                           | 68-71% of patients[12] | 12 weeks       |
| PASI 100 Response      | 38-41% of patients[12]                     | 12 weeks               |                |
| Guselkumab (IL-23)     | PASI 90 Response                           | ~70% of patients[13]   | 16 weeks       |
| PASI 100 Response      | ~34.1% of patients[13]                     | 16 weeks               |                |

## Mechanism of Action and Cellular Effects

**Naphthalan** exhibits its anti-psoriatic effects through a combination of anti-inflammatory and antiproliferative actions. Studies have shown that **Naphthalan** treatment leads to a significant reduction in the infiltration of immune cells in psoriatic plaques.

## Table 2.1: Cellular Effects of Naphthalan in Psoriatic Lesions

| Cellular Target            | Effect                                                          |
|----------------------------|-----------------------------------------------------------------|
| Keratinocyte Proliferation | Inhibition of proliferation and induction of differentiation[1] |
| CD3+ T-cells               | 83% decrease in the epidermis and 59% in the dermis             |
| CD4+ T-cells               | 81% decrease in the epidermis and 73% in the dermis             |
| CD8+ T-cells               | 60% decrease in the epidermis and 49% in the dermis             |

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

### Clinical Efficacy Assessment of Naphthalan Oil

- Study Design: An open-label clinical trial involving 28 patients with chronic stationary psoriasis vulgaris.
- Treatment Protocol: Patients applied yellow **Naphthalan** oil, enriched with steranes and with a reduced content of polycyclic aromatic hydrocarbons, to the entire skin surface once daily. The oil was left on the skin for 2 hours, after which patients showered and applied a moisturizer. In four patients with significant scaling, keratolytics were used prior to **Naphthalan** application. The total treatment duration was 3 weeks.[1]
- Efficacy Assessment: The primary outcome measure was the change in the Psoriasis Area and Severity Index (PASI) score from baseline to the end of the 3-week treatment period. PASI scores were recorded at baseline (day 0) and on days 7, 14, and 21.[1]

### Immunohistochemical Analysis of Naphthalan's Effect on Immune Cells

- Study Population: 10 patients with psoriasis vulgaris.

- Biopsy Collection: Skin biopsies were taken from psoriatic lesions before and after a 3-week treatment period with **Naphthalan** oil.
- Immunohistochemistry: Paraffin-embedded tissue sections (3  $\mu$ m) were stained with monoclonal antibodies against CD3, CD4, CD8, and Ki-67. A peroxidase-based detection system was used for visualization.
- Quantification:
  - T-cell counts (CD3, CD4, CD8) were determined by counting the total number of positive cells per square millimeter in both the epidermis and dermis.
  - The proliferation index (Ki-67) was calculated as the percentage of Ki-67 positive cells per 100 cells in the basal layer of the epidermis.

## Signaling Pathways in Psoriasis and Drug Targets

The pathogenesis of psoriasis involves a complex interplay of immune cells and keratinocytes, driven by specific signaling pathways. The diagrams below illustrate a simplified overview of the key pathways and the points of intervention for various anti-psoriatic drugs.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways in psoriasis and targets of various therapeutic agents.

The diagram above illustrates the central role of the IL-23/Th17 axis in driving psoriatic inflammation.[14][15] Antigen-presenting cells release IL-23 and IL-12, which in turn activate Th17 and Th1 cells, respectively. These T-helper cells produce a cascade of pro-inflammatory cytokines, including IL-17A, IL-22, TNF-alpha, and IFN-gamma, that act on keratinocytes to

induce hyperproliferation and further inflammation.[15][16] Biologic drugs are designed to specifically target these key cytokines or their receptors. **Naphthalan** is believed to exert its effects by inhibiting keratinocyte proliferation and reducing the number of pathogenic T-cells in the skin.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the clinical efficacy of **Naphthalan** in psoriasis.

This workflow outlines the key steps in a clinical trial designed to evaluate the effectiveness of **Naphthalan** for treating psoriasis. The process begins with patient selection and baseline assessment, followed by a defined treatment period and regular monitoring of disease severity using the PASI score. The final step involves a statistical comparison of the initial and final PASI scores to determine the treatment's efficacy.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Naphthalan oil in the treatment of psoriasis and psoriatic Arthritis - Psoriasis Treatments [psoriasis-treatments.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalan Oil in the Treatment of Psoriasis and Psoriatic Arthritis | Semantic Scholar [semanticscholar.org]
- 4. Non-aromatic naphthalane preparation; preliminary clinical study in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Long-term efficacy and safety of adalimumab in patients with moderate to severe psoriasis treated continuously over 3 years: results from an open-label extension study for patients from REVEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. dermnetnz.org [dermnetnz.org]

- 12. [fiercepharma.com \[fiercepharma.com\]](#)
- 13. [New Results From Second Phase 3 Study Show Significant Efficacy of Guselkumab and Superiority Versus Humira® in Treatment of Moderate to Severe Plaque Psoriasis \[jnj.com\]](#)
- 14. [Article from POCN's Plaque Psoriasis Center of Excellence \[pocncoe.com\]](#)
- 15. [Cellular Mechanisms of Psoriasis Pathogenesis: A Systemic Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 16. [Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Benchmarking Naphthalan's Bioactivity Against Known Anti-Psoriatic Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208902#benchmarking-naphthalan-s-bioactivity-against-known-anti-psoriatic-drugs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)